2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
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Overview
Description
2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclopropyl group, a fluoro group, and a pyrrole moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, which is then reacted with cyclopropylamine to yield 2-chloro-N-cyclopropyl-4-fluorobenzamide.
Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced by reacting the benzamide intermediate with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole moiety.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopropyl-4-fluorobenzamide: Lacks the pyrrole moiety, which may result in different biological activities.
N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: Lacks the chloro group, which may affect its reactivity and interactions.
2-chloro-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: Lacks the fluoro group, which may influence its chemical properties.
Uniqueness
The presence of both the chloro and fluoro groups, along with the pyrrole moiety, makes 2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4-fluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)14-7-4-11(18)9-15(14)17/h2-4,7-9,12H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSYOSFWLIFOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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